5,7-Dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
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Overview
Description
Preparation Methods
Ethoxazorutoside can be synthesized through various chemical routes. The preparation methods typically involve the use of phospholipids, ethanol, and water . The synthesis can be carried out using either “cold” or “hot” methods, which are simple and scalable without the need for sophisticated instruments . Industrial production methods may involve custom synthesis, with a minimum order requirement due to the technical challenges involved .
Chemical Reactions Analysis
Ethoxazorutoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethoxazorutoside has a wide range of scientific research applications. In chemistry, it is used as a biochemical reagent for various analytical and synthetic purposes . In biology, it is studied for its potential effects on cellular processes and molecular pathways . In medicine, it is being investigated for its potential therapeutic applications, including its use in drug delivery systems . In industry, it is used in the formulation of various products, including pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of ethoxazorutoside involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of cellular processes and signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Ethoxazorutoside is similar to other compounds such as rutin, troxerutin, and kaempferol-3-O-rutinoside . it is unique in its specific chemical structure and properties, which contribute to its distinct applications and effects.
Properties
CAS No. |
30851-76-4 |
---|---|
Molecular Formula |
C33H41NO17 |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H41NO17/c1-14-23(38)26(41)28(43)32(48-14)47-13-21-24(39)27(42)29(44)33(50-21)51-31-25(40)22-18(37)11-16(35)12-20(22)49-30(31)15-2-3-19(17(36)10-15)46-9-6-34-4-7-45-8-5-34/h2-3,10-12,14,21,23-24,26-29,32-33,35-39,41-44H,4-9,13H2,1H3 |
InChI Key |
FPEWXTXBURZCKT-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCN6CCOCC6)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCN6CCOCC6)O)O)O)O)O)O)O |
Origin of Product |
United States |
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